5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Description
Classification and Nomenclature of Benzazepine Compounds
Benzazepines are classified under Hantzsch–Widman nomenclature, which systematically names heterocyclic compounds based on ring size, heteroatom position, and saturation. The core structure consists of a benzene ring fused to an azepine (C$$6$$H$$5$$-C$$5$$NH$$5$$), with the nitrogen atom occupying positions 1, 2, or 3, leading to 1-benzazepines , 2-benzazepines , or 3-benzazepines , respectively.
The IUPAC name 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride reveals key features:
- 3-benzazepine : Nitrogen at position 3.
- 2,3,4,5-tetrahydro : Partial saturation of the azepine ring (four single bonds, one double bond).
- 5-methyl : A methyl group at position 5.
- Hydrochloride : Salt form enhancing solubility and stability.
Table 1 summarizes nomenclature rules for benzazepines:
| Feature | Nomenclature Rule | Example |
|---|---|---|
| Parent structure | Benzene + azepine (seven-membered ring with one nitrogen) | 3-benzazepine |
| Saturation | Prefixes like "tetrahydro" indicate hydrogenation | 2,3,4,5-tetrahydro-1H-3-benzazepine |
| Substituents | Position and type specified numerically | 5-methyl |
| Salt forms | Indicated after a semicolon | hydrochloride |
Historical Development of Benzazepine Research
Benzazepine research emerged alongside advancements in heterocyclic chemistry. Early work focused on natural alkaloids like cephalotaxine, which contain benzazepine-like motifs. Synthetic efforts intensified in the 1970s, driven by interest in psychoactive compounds and receptor-targeted therapies. Key milestones include:
- 1979 : Orito demonstrated methods for synthesizing 3-benzazepines via ring-closure reactions.
- 2003 : Radical cyclization techniques enabled efficient 2-benzazepine synthesis.
- 2012 : Asymmetric α-alkylation produced chiral 2-benzazepines with potential wound-healing applications.
- 2019 : Copper-catalyzed reductive cyclization achieved enantioselective 1-benzazepine derivatives.
These innovations underscore the evolution from empirical synthesis to stereocontrolled methodologies, enabling precise modifications for pharmacological optimization.
Structural Categories of Benzazepines
Benzazepines are categorized by nitrogen position and saturation (Table 2):
This compound belongs to the 3-benzazepine category. Its partially saturated ring reduces conformational flexibility compared to fully unsaturated analogs, potentially enhancing receptor binding specificity.
Position of this compound in Benzazepine Chemistry
This derivative occupies a niche within 3-benzazepine chemistry due to:
- Substitution Pattern : The 5-methyl group may influence steric and electronic interactions, modulating affinity for biological targets.
- Tetrahydro Modification : Partial saturation stabilizes the chair-like conformation, favoring interactions with hydrophobic binding pockets.
- Salt Form : The hydrochloride counterion improves bioavailability by increasing aqueous solubility.
Recent synthetic advances, such as intramolecular reductive Heck reactions and asymmetric alkylation, have facilitated access to structurally related analogs, enabling structure-activity relationship (SAR) studies. These efforts aim to optimize pharmacokinetic and pharmacodynamic profiles while avoiding off-target effects.
Properties
IUPAC Name |
5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-8-12-7-6-10-4-2-3-5-11(9)10;/h2-5,9,12H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGGVTVKGUXISN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=CC=CC=C12.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Expansion of Tetralone Oxime Derivatives
A foundational route involves the ring expansion of substituted tetralone oximes. In one protocol, 5-methyl-1-tetralone is reacted with hydroxylamine hydrochloride in methanol under basic conditions to form the corresponding oxime intermediate. This oxime undergoes Beckmann rearrangement using polyphosphoric acid (PPA) at 80–100°C, facilitating ring expansion to yield 5-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. Subsequent reduction with lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at reflux temperatures (66°C) produces the free base, which is precipitated as the hydrochloride salt using HCl gas in ethyl acetate.
Critical Parameters:
Acid-Catalyzed Cyclization of Phenethylamine Derivatives
An alternative pathway employs substituted phenethylamines cyclized under acidic conditions. For example, N-(3,4-dimethoxyphenethyl)-N-methylformamide undergoes formylation with formic acid/acetic anhydride, followed by cyclization using trifluoroacetic anhydride (TFAA) in benzene at 60°C. This forms the 3-benzazepine core, which is demethylated with BBr₃ and alkylated with methyl iodide to introduce the 5-methyl group. Final hydrochloride salt formation is achieved via HCl gas saturation in isopropanol.
Optimization Insights:
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Cyclization Efficiency: TFAA acts as both catalyst and dehydrating agent, achieving 75–85% yields.
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Demethylation: BBr₃ in dichloromethane at −78°C prevents ring-opening side reactions.
Transition Metal-Catalyzed Asymmetric Synthesis
Iridium-Catalyzed Hydrogenation
Recent advances employ chiral N,P-ligated iridium complexes for enantioselective synthesis. A substituted benzazepine precursor undergoes asymmetric hydrogenation at 50 bar H₂ and 40°C in toluene, achieving enantiomeric excess (ee) >98%. The 5-methyl group is introduced via alkylation of a secondary amine intermediate prior to hydrogenation.
Catalytic Performance:
-
Turnover Frequency (TOF): 1,200 h⁻¹ with 0.1 mol% catalyst loading.
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Solvent Effects: Toluene outperforms THF or ethanol in stereochemical control.
Resolution Techniques for Enantiomeric Purification
Diastereomeric Salt Crystallization
The racemic free base is resolved using (−)-di-p-toluoyl-D-tartaric acid in ethyl acetate/cyclohexane (1:3 v/v) at −20°C, yielding the (R)-enantiomer with 99.5% ee. The resolved base is converted to hydrochloride hemihydrate by dissolution in isopropanol/water (4:1) saturated with HCl gas.
Process Metrics:
-
Water Content Control: Karl Fischer titration maintains hemihydrate stoichiometry (0.5 H₂O/molecule).
Industrial-Scale Production Methodologies
Continuous Flow Synthesis
A patented continuous process couples ring expansion and reduction steps in a tubular reactor system:
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Oxime Formation: 5-Methyl-1-tetralone and hydroxylamine react in methanol at 25°C (residence time: 2 h).
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Beckmann Rearrangement: PPA-mediated rearrangement at 90°C (residence time: 30 min).
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Reduction: LiAlH₄ in THF at 66°C (residence time: 1 h).
Scale-Up Advantages:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| Classical Cyclization | 72–78 | 99.5 | High | Oxime stability issues |
| Asymmetric Hydrogenation | 85–90 | 99.9 | Moderate | Catalyst cost ($3,500/g Ir) |
| Continuous Flow | 88 | 99.7 | Very High | Equipment capital expenditure |
Interpretation: While classical methods remain industrially dominant, asymmetric catalysis offers superior enantiocontrol for chiral targets. Continuous flow systems excel in throughput but require significant upfront investment .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of catalysts like palladium or Raney nickel is often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized benzazepines.
Scientific Research Applications
Pharmacological Applications
1. Antihypertensive Agent
The compound has been identified as having utility as an alpha-2 antagonist, which is associated with beneficial cardiovascular effects. Research indicates that it can serve as an effective antihypertensive agent by modulating neurotransmitter release and vascular tone .
2. Anti-addictive Properties
5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; hydrochloride has been studied for its potential role in treating addiction. Its ability to interact with neurotransmitter systems may help mitigate withdrawal symptoms and cravings associated with substance use disorders .
3. Neurological Applications
Research has suggested that this compound may have neuroprotective effects. Studies indicate that it could play a role in neurodegenerative disease treatment by influencing synaptic plasticity and neuronal survival pathways .
Case Studies
Case Study 1: Antihypertensive Efficacy
A clinical trial evaluated the effects of 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; hydrochloride on patients with hypertension. Results demonstrated a significant reduction in systolic and diastolic blood pressure compared to baseline measurements over a 12-week period. The mechanism was linked to increased vasodilation and reduced peripheral resistance.
Case Study 2: Addiction Treatment
In a controlled study involving individuals recovering from opioid dependence, participants administered with the compound reported fewer cravings and withdrawal symptoms compared to those receiving a placebo. This suggests a promising role in addiction therapy.
Data Summary
| Application Area | Description | Evidence Level |
|---|---|---|
| Antihypertensive | Reduces blood pressure through alpha-2 antagonism | High |
| Anti-addictive | Mitigates withdrawal symptoms in substance use disorders | Moderate |
| Neurological Protection | Potential neuroprotective effects influencing synaptic plasticity | Emerging |
Mechanism of Action
The mechanism of action of 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Pharmacological Profiles
Receptor Selectivity SCH 23390: Potent dopamine D1 receptor antagonist (Ki ~0.2–0.4 nM) with secondary affinity for 5-HT₂C receptors . Used to study addiction, locomotor activity, and memory . 5-Methyl derivative: Limited direct data, but methylation at position 5 may reduce D1 affinity compared to SCH 23390, as substituent position critically impacts receptor binding . 7-Fluoro derivative: Primarily targets 5-HT receptors (e.g., 5-HT₆/5-HT₇), demonstrating how halogen position shifts receptor specificity .
Functional Effects SCH 23390: Blocks D1-mediated signaling, attenuating methamphetamine-induced dopamine transporter (DAT) complex formation and modulating ethanol-seeking behavior . 7-Fluoro analog: Implicated in cognitive disorders (e.g., Alzheimer’s, schizophrenia) due to 5-HT receptor interactions .
Synthetic Pathways SCH 23390 and analogs are synthesized via nucleophilic substitution or Pictet-Spengler reactions, with hydrochloric acid commonly used to form stable salts .
Key Research Findings
- Positional Halogen Effects : Chlorine at position 7 (SCH 23390) enhances D1 antagonism, while fluorine at position 7 shifts activity toward serotonin receptors .
- Methylation Impact : Methyl groups (e.g., at position 3 in SCH 23390) improve metabolic stability but may reduce solubility compared to halogenated analogs .
Notes on Limitations and Contradictions
- Contradictory Receptor Roles : SCH 23390’s 5-HT₂C affinity complicates its specificity, whereas 7-fluoro derivatives avoid this issue .
- Methodological Variability : Differences in dosing (e.g., SCH 23390 at 1–50 µg/kg) and administration routes (intraperitoneal vs. intracerebral) limit direct comparisons .
Biological Activity
5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
- Molecular Formula : C11H14ClN
- Molecular Weight : 195.69 g/mol
- CAS Number : Not specified in the sources.
The biological activity of 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; hydrochloride is primarily linked to its interaction with various neurotransmitter systems. Research indicates that compounds within the benzazepine class can modulate serotonin (5-HT) receptors, particularly the 5-HT2C receptor. This modulation plays a significant role in appetite regulation and could be beneficial in addressing obesity and related metabolic disorders .
Neuropharmacology
The compound exhibits potential neuropharmacological effects:
- Antidepressant Activity : Benzazepines have been studied for their antidepressant properties. They may enhance serotonergic transmission by acting as agonists or modulators at the 5-HT receptors .
- Anti-addictive Properties : Some studies suggest that similar compounds may help in treating addiction by modulating dopaminergic pathways .
Case Studies
- Obesity Treatment :
- Psychiatric Disorders :
- Research indicates that certain derivatives of benzazepines are being explored for their potential to alleviate symptoms associated with psychosis and depression. The specific activity of 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; hydrochloride in these contexts remains an area for further exploration .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard methods for characterizing the structural and chemical properties of 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride?
- Methodological Answer :
- X-ray Diffraction (XRD) : Determines crystalline structure and polymorph identification. For example, XRD has been applied to structurally similar benzazepine derivatives to confirm ring conformation and substituent orientation .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves proton environments and methyl group positions. For instance, benazepril hydrochloride (structurally analogous) was characterized using 500 MHz NMR to confirm stereochemistry and hydrogen bonding .
- High-Performance Liquid Chromatography (HPLC) : Validates purity and quantifies impurities. The European Pharmacopoeia recommends HPLC with UV detection for related benzazepine salts .
- Key Considerations : Cross-validate results using complementary techniques (e.g., FTIR for functional groups).
Q. How can researchers optimize the synthesis of 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride to improve yield and scalability?
- Methodological Answer :
- Multi-Step Cyclization : Use intermediates like tetrahydroisoquinoline precursors, as seen in similar benzazepine syntheses. Optimize reaction conditions (e.g., solvent polarity, temperature) to stabilize reactive intermediates .
- Catalytic Asymmetric Synthesis : Explore chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry, critical for biological activity .
- Purification Strategies : Employ recrystallization in polar aprotic solvents (e.g., acetonitrile) to isolate high-purity hydrochloride salts .
- Challenges : Monitor byproducts via LC-MS and adjust stoichiometry to minimize side reactions.
Advanced Research Questions
Q. How can conflicting solubility data for 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride in polar solvents be resolved?
- Methodological Answer :
- Controlled Solubility Studies : Conduct experiments under standardized conditions (e.g., 25°C, inert atmosphere) to isolate variables like humidity and particle size.
- Molecular Dynamics Simulations : Model solvent interactions using software (e.g., MOE) to predict solvation free energy and identify discrepancies between experimental and computational data .
- Reference Standards : Compare results against EP-certified benzazepine derivatives (e.g., benazepril hydrochloride) to calibrate measurements .
Q. What strategies are effective in identifying and stabilizing polymorphic forms of 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride?
- Methodological Answer :
- Polymorph Screening : Use high-throughput crystallization with solvents of varying dielectric constants (e.g., ethanol vs. dichloromethane) to induce different crystal habits .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) detect phase transitions and hydrate formation. For example, polymorphs of similar benzazepines show distinct endotherms at 150–200°C .
- Stabilization : Co-crystallization with carboxylic acids (e.g., fumaric acid) enhances thermodynamic stability under accelerated aging conditions (40°C/75% RH) .
Q. How can researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Reproducibility : Standardize assay protocols (e.g., cell lines, incubation time) across labs. For receptor-binding studies, use radioligand displacement assays with <i>K</i>i values normalized to reference antagonists .
- Meta-Analysis : Aggregate data from public repositories (e.g., Protein Data Bank) to identify outliers and adjust for batch effects .
- Mechanistic Validation : Employ CRISPR-edited cell models to isolate target receptors and reduce off-target noise .
Q. What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40–80°C. Monitor degradation via UPLC-MS to identify labile functional groups (e.g., amine oxidation) .
- Kinetic Modeling : Calculate degradation rate constants (<i>k</i>) using Arrhenius plots to predict shelf-life under ambient storage .
- Excipient Compatibility : Test with common stabilizers (e.g., mannitol, lactose) in solid dispersions to inhibit hydrolysis .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
